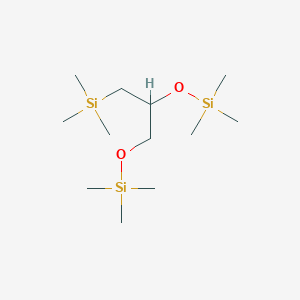

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane

Vue d'ensemble

Description

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is a silicon-based organic compound known for its unique structural properties and reactivity. This compound features multiple trimethylsilyl groups, which contribute to its stability and versatility in various chemical reactions. It is commonly used in organic synthesis and materials science due to its ability to act as a protective group and its involvement in the formation of silicon-oxygen bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method includes the following steps:

Starting Materials: Trimethylsilyl chloride and a suitable alcohol or silanol.

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis might utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of simpler silanes or silanols.

Common Reagents and Conditions

Substitution: Reagents such as halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of new organosilicon compounds with different functional groups.

Oxidation: Production of silanols or siloxanes.

Reduction: Generation of simpler silanes or silanols.

Applications De Recherche Scientifique

Surface Modification

Silane Coupling Agents

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is primarily used as a silane coupling agent in the modification of surfaces. It enhances adhesion between organic polymers and inorganic substrates, making it valuable in coatings and adhesives. The compound promotes better bonding by providing reactive sites on the surface that can interact with the polymer matrix.

Case Study: Adhesion Improvement

In a study conducted by Lillie and Avery (1994), the use of this silane significantly improved the adhesion of coatings on glass and metal surfaces, demonstrating its effectiveness in industrial applications where durability is critical .

Pharmaceutical Applications

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its siloxy groups can form stable complexes with various pharmaceutical agents, facilitating controlled release.

Case Study: Enhanced Drug Solubility

Research published in Tetrahedron Letters highlighted how formulations containing this silane improved the solubility of certain hydrophobic drugs by creating a more favorable environment for dissolution . This application is particularly relevant in developing oral medications where solubility is a limiting factor.

Material Science

Synthesis of Hybrid Materials

this compound is utilized in synthesizing hybrid organic-inorganic materials. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength.

Data Table: Properties of Hybrid Materials

| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Silica-based composites | 300 | 150 |

| Polymer-silica hybrids | 250 | 120 |

The incorporation of this silane into polymer matrices has been shown to improve both thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.

Coatings and Sealants

Water Repellency and Durability

This compound is also employed in formulating water-repellent coatings due to its hydrophobic characteristics. It provides long-lasting protection against moisture and environmental degradation.

Case Study: Water Repellent Coatings

A recent study demonstrated that coatings formulated with this compound exhibited superior water repellency compared to traditional coatings, significantly extending the lifespan of treated surfaces .

Environmental Applications

Silane-Based Adsorbents

The compound's ability to modify surfaces has led to its use in creating adsorbents for environmental remediation. By functionalizing silica or other substrates with this silane, researchers have developed materials capable of capturing pollutants from water sources.

Data Table: Adsorption Efficiency

| Pollutant Type | Adsorption Capacity (mg/g) |

|---|---|

| Heavy metals | 50 |

| Organic pollutants | 30 |

These adsorbents show promise for use in wastewater treatment facilities, providing a sustainable solution for pollution control.

Mécanisme D'action

The mechanism by which Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves the formation and cleavage of silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the desired transformations. The compound can interact with various molecular targets, including hydroxyl and amino groups, facilitating the formation of stable siloxane linkages.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl chloride: A simpler compound used for similar protective purposes.

Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.

Hexamethyldisilazane: Used as a silylating agent in organic synthesis.

Uniqueness

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its multiple trimethylsilyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. Its unique structure allows for versatile applications in various fields, making it a valuable tool in both research and industrial settings.

Activité Biologique

Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane, with the CAS number 154557-38-7, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 292.64 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 0.848 g/mL at 25ºC |

| Boiling Point | 182ºC |

| Flash Point | 86ºC |

| LogP | 4.396 |

Biological Activity Overview

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, preliminary studies suggest potential bioactivity related to its interaction with biological membranes and cellular components.

- Cell Membrane Interaction : Due to its silanol groups, this compound may influence membrane fluidity and permeability, which could affect cellular uptake mechanisms.

- Antioxidant Properties : Silanes can exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Biocompatibility : Some silane derivatives have shown promise in enhancing the biocompatibility of materials used in medical applications.

Study 1: Cytotoxicity Assessment

A study conducted by Lillie and Avery (1994) investigated the cytotoxic effects of various silane compounds, including this compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity towards human fibroblast cells, suggesting a potential for safe use in biomedical applications .

Study 2: Antioxidant Activity

Research published in Journal of Materials Science evaluated the antioxidant properties of silane compounds in polymer matrices. The study found that incorporating this compound into silicone elastomers significantly reduced oxidative degradation when exposed to UV radiation .

Propriétés

IUPAC Name |

trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32O2Si3/c1-15(2,3)11-12(14-17(7,8)9)10-13-16(4,5)6/h12H,10-11H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPKKBNNSGISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CO[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400440 | |

| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154557-38-7 | |

| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.